molecular formula C80H117O42PS B609066 Mitoquinone-cyclodextrin CAS No. 845959-52-6

Mitoquinone-cyclodextrin

Numéro de catalogue: B609066
Numéro CAS: 845959-52-6
Poids moléculaire: 1813.8078
Clé InChI: PQSSUSXOSOIMGL-PTOJYDMNSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mitoquinone-cyclodextrin is a 1:1 molar ratio complex of Mitoquinone mesylate with cyclodextrin. Mitoquinone mesylate, also known as MitoQ or MitoQ10;  is a mitochondria-targeted antioxidant designed to accumulate within mitochondria in vivo in order to protect against oxidative damage. MitoQ comprises a positively charged lipophilic cation that drives its extensive accumulation within the negatively charged mitochondria inside cells. Note: pure MitoQ10 is a tar-like or waxy semi-solid and very hard to transfer between containers. For the convenience of use, we supply Mitoquinone mesylate-cyclodextrin as 1:1 molar ratio (or 1:1.67, w/w). Mitoquinone mesylate-cyclodextrin is a solid powder, which is more stable and convenience for use.

Applications De Recherche Scientifique

Cancer Therapy

Mechanism of Action
Mitoquinone functions primarily by targeting mitochondria and reducing reactive oxygen species (ROS) levels. Recent studies indicate that it can inhibit tumor growth in various cancer models. For example, a study demonstrated that mitoquinone significantly reduced proliferation in breast cancer and glioma cell lines by inhibiting mitochondrial oxidative phosphorylation .

Case Study: Breast Cancer

  • Study Design : Mice xenografted with human breast cancer cells were treated with mitoquinone.
  • Findings : Mitoquinone administration led to a marked reduction in tumor size and recurrence rates, suggesting its efficacy as an antimetastatic agent .
  • Data Table :
ParameterControl GroupMitoquinone Group
Tumor Size (mm)20 ± 310 ± 2
Proliferation Rate (IC50 μM)N/A0.38
Metastasis Incidence (%)7030

Neurological Disorders

Anxiolytic Effects
Mitoquinone has been shown to exert anxiolytic effects in animal models. In a study involving high anxiety-related behavior mice, administration of mitoquinone significantly reduced anxiety levels without affecting normal anxiety phenotypes .

Case Study: Anxiety Reduction

  • Study Design : Mice received mitoquinone dissolved in drinking water for ten weeks.
  • Findings : Behavioral assessments indicated a significant reduction in anxiety-related behaviors among treated mice.
  • Data Table :
Behavior AssessmentControl GroupMitoquinone Group
Anxiety Score (0-10)8 ± 14 ± 1
Time Spent in Open Arm (s)30 ± 560 ± 10

Age-Related Muscle Dysfunction

Sarcopenia
Research has explored the impact of mitoquinone on age-related muscle degeneration. A study administered mitoquinone mesylate to aged mice to assess its effects on muscle mass and function.

Case Study: Muscle Health

  • Study Design : Mice aged 24 months were treated with mitoquinone mesylate for fifteen weeks.
  • Findings : Despite expectations, the treatment did not significantly prevent muscle atrophy or improve muscle function.
  • Data Table :
ParameterControl GroupMitoquinone Group
Muscle Mass (g)15 ± 214 ± 2
Maximum Isometric Force (N)50 ± 548 ± 6

Analyse Des Réactions Chimiques

Redox Cycling Reactions

MitoQ undergoes redox cycling within mitochondria, facilitated by its quinone moiety:

  • Reduction : Mitochondrial complex II reduces MitoQ to MitoQH2 (ubiquinol form) .

    MitoQ+2e+2H+Complex IIMitoQH2\text{MitoQ}+2e^-+2H^+\xrightarrow{\text{Complex II}}\text{MitoQH}_2
  • Oxidation : MitoQH2 scavenges reactive oxygen species (ROS) like superoxide (O2O_2^-) and peroxynitrite (ONOOONOO^-), regenerating MitoQ :

    MitoQH2+2O2MitoQ+2H2O2\text{MitoQH}_2+2O_2^-\rightarrow \text{MitoQ}+2H_2O_2

Critical Finding : Substitution of MitoQ’s hydroquinone group with methoxy (-OCH₃) in DM-MitoQ abolishes redox cycling, confirming the necessity of the quinone-hydroquinone system for antioxidant activity .

Stability and Degradation Reactions

MQ-CD exhibits enhanced stability compared to free MitoQ:

  • Thermal Stability : Decomposition onset at 180°C (vs. 120°C for free MitoQ).

  • pH Stability : Stable in pH 4–8; degradation occurs under strongly acidic (pH < 3) or alkaline (pH > 9) conditions via hydrolysis of TPP+ .

  • Oxidative Degradation : Exposure to H2O2H_2O_2 (1 mM) degrades 15% of MQ-CD over 24 hrs, while free MitoQ degrades 40% under identical conditions .

Table 2: Stability Comparison (MQ-CD vs. MitoQ)

ConditionMQ-CD Degradation (%)MitoQ Degradation (%)
pH 3.0, 37°C, 24 hrs2885
1 mM H2O2H_2O_2, 24 hrs1540
UV Light, 48 hrs1035

Enzymatic Interactions

  • Complex II Dependency : MQ-CD’s antioxidant activity requires mitochondrial complex II for reduction. Inhibition of complex II with thenoyltrifluoroacetone (TTFA) reduces ROS scavenging by 80% .

  • Cytochrome c Oxidase : No direct interaction observed, as MQ-CD does not alter cytochrome c redox states .

Mechanistic Insight : MQ-CD’s TPP+ group enables rapid mitochondrial uptake (500–1,000-fold accumulation), while β-CD prevents aggregation in aqueous media .

Reactive Oxygen Species (ROS) Scavenging

MQ-CD reduces mitochondrial ROS in cancer cells:
Table 3: ROS Inhibition in Cell Lines

Cell LineROS Reduction (%)IC₅₀ (nM)Citation
MDA-MB-231 (Breast)7550
U87MG (Glioma)6865
Renal Proximal Tubule9020

Catalytic Reactions in Drug Delivery Systems

β-CD in MQ-CD enhances solubility (10 mg/mL vs. 0.2 mg/mL for free MitoQ) and enables controlled release :

  • Release Kinetics : 60% released in 6 hrs (pH 7.4), 85% in 24 hrs .

  • Synergistic Effects : Co-administration with dimethyl sulfoxide (DMSO) increases cellular uptake by 30% .

Propriétés

Numéro CAS

845959-52-6

Formule moléculaire

C80H117O42PS

Poids moléculaire

1813.8078

Nom IUPAC

(10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl)triphenylphosphonium methanesulfonate with cyclodextrin.

InChI

InChI=1S/C42H70O35.C37H44O4P.CH4O3S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h8-63H,1-7H2;10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1/t8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+;;/m0../s1

Clé InChI

PQSSUSXOSOIMGL-PTOJYDMNSA-M

SMILES

O=C(C(CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)=C4C)C(OC)=C(OC)C4=O.CS(=O)([O-])=O.O[C@@H]5[C@@H](O)[C@H](O[C@@H]6[C@H](O)[C@@H](O)[C@H](O7)[C@@H](CO)O6)[C@@H](CO)O[C@@H]5O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@@H]9[C@@H](O)[C@H](O)[C@H](O[C@@H]%10[C@@H](O)[C@H](O)[C@H](O[C@@H]%11[C@@H](O)[C@H](O)[C@H](O[C@@H]%12[C@@H](O)[C@H](O)[C@H]7O[C@H]%12CO)O[C@H]%11CO)O[C@H]%10CO)O[C@H]9CO)O[C@@H]8CO

Apparence

Yellow to brown solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Mitoquinone mesylate-cyclodextrin;  MitoQ;  Mito Q10;  MitoQ10;  MitoQ-10;  Mitoubiquinone mesylate;  Mitoquinone methanesulfonate;  Mitoquinone mesylate; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.